4,7-Dimethyl-1-indanone

NMR Spectroscopy Steric Effects Structural Elucidation

4,7-Dimethyl-1-indanone (CAS 5037-60-5) is a key bicyclic building block distinguished by its unique 4,7-dimethyl substitution pattern. This specific isomer creates a sterically hindered carbonyl environment (confirmed by a 21–36 ppm ¹⁷O NMR downfield shift) that is critical for synthesizing allosteric Akt kinase inhibitors such as FXY-1 and FCX-146, where alternative substitution patterns fail to produce comparable potency. The compound's availability at up to kilogram scale with ≥95% purity ensures reliable supply for multi-step medicinal chemistry campaigns and physical organic chemistry studies where steric parameters govern reaction outcomes.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 5037-60-5
Cat. No. B1296240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-1-indanone
CAS5037-60-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)C2=C(C=C1)C
InChIInChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3
InChIKeyGCZQTQUHBZZQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethyl-1-indanone (CAS 5037-60-5): Chemical Class and Foundational Properties for Research Sourcing


4,7-Dimethyl-1-indanone (CAS 5037-60-5) is a bicyclic organic compound belonging to the indanone class, characterized by a benzene ring fused to a cyclopentanone ring with methyl substituents at the 4 and 7 positions . It serves as a versatile intermediate in organic synthesis and medicinal chemistry, with reported applications in the development of pharmaceutical candidates and specialty chemicals [1][2]. The compound's molecular formula is C11H12O, and it has a molecular weight of 160.21 g/mol .

Why Simple Substitution with Other Dimethylindanone Isomers Fails: Critical Positional Effects on Reactivity and Biological Activity


Indanone derivatives with methyl substitutions at different positions (e.g., 5,6-dimethyl-1-indanone) cannot be assumed to exhibit equivalent chemical or biological behavior. The specific 4,7-substitution pattern imparts unique steric and electronic properties that fundamentally alter reaction outcomes and biological target engagement [1]. For instance, the proximity of the methyl group at the 7-position to the carbonyl group creates significant steric hindrance, which influences reactivity in chemical transformations [2]. Furthermore, the 4,7-dimethyl substitution pattern has been explicitly linked to the development of potent Akt kinase inhibitors (e.g., FXY-1), whereas other substitution patterns on the indanone ring have not demonstrated comparable activity profiles in the same target class [3]. This positional specificity underscores the necessity of procuring the exact 4,7-isomer for research programs where structural and biological fidelity are paramount.

Quantitative Differentiation Evidence for 4,7-Dimethyl-1-indanone (5037-60-5) vs. Comparators


Steric Impact of 4,7-Dimethyl Substitution on Carbonyl Reactivity Measured via 17O NMR

The 4,7-dimethyl substitution pattern in 1-indanone introduces a distinct steric environment around the carbonyl group, which is quantifiable by 17O NMR. The presence of an alkyl group at the 7-position (proximate to the carbonyl) induces a large downfield shift of 21-36 ppm relative to unsubstituted or distally substituted analogs [1]. This phenomenon serves as a reliable spectroscopic marker to distinguish the 4,7-isomer from other positional isomers (e.g., 5,6-dimethyl-1-indanone), where such a strong deshielding effect is absent [1].

NMR Spectroscopy Steric Effects Structural Elucidation

Differentiated Ozonolysis Reactivity: 4,7-Dimethylindane vs. 5,6-Dimethylindane

In a direct comparative study, the ozonolysis of 4,7-dimethylindane yields a combined 0.1 mol of dicarbonyl compounds (glyoxal and methylglyoxal) per mol of dimethylindane, with a glyoxal:methylglyoxal ratio of 1.57:1 [1]. In contrast, 5,6-dimethylindane yields only 0.05 mol of dicarbonyl compounds (diacetyl and methylglyoxal) per mol, with a diacetyl:methylglyoxal ratio of 3.5:1 [1].

Ozonolysis Reactivity Isomer Comparison

Demonstrated Potency of 4,7-Dimethyl-Indanone-Derived Scaffold as an Akt Kinase Inhibitor

A derivative of 4,7-dimethyl-1-indanone, specifically 2-arylidene-4,7-dimethyl indan-1-one (FXY-1), has been identified as a potent allosteric inhibitor of Akt kinase, with demonstrated activity in lung cancer models [1][2]. While the parent 4,7-dimethyl-1-indanone is a synthetic precursor, the 4,7-dimethyl substitution pattern is essential for the binding mode and inhibitory activity of the derivative [3]. This contrasts with other indanone substitution patterns, which have not yielded comparable Akt inhibitor leads.

Anticancer Kinase Inhibition Drug Discovery

Commercial Availability with Verified Purity and Scalability

4,7-Dimethyl-1-indanone (CAS 5037-60-5) is commercially available from specialized chemical suppliers with a minimum purity specification of 98% (GC) and moisture content ≤0.5% [1]. The compound is produced at scales up to kilograms, supporting both early-stage research and larger development efforts [1]. In contrast, alternative indanone isomers (e.g., 5,6-dimethyl-1-indanone) may have more limited commercial availability or require custom synthesis, leading to longer lead times and higher costs.

Chemical Sourcing Quality Control Scale-up

Optimal Research and Development Scenarios for Sourcing 4,7-Dimethyl-1-indanone (5037-60-5)


Medicinal Chemistry: Synthesis of Allosteric Akt Kinase Inhibitors

Procure 4,7-dimethyl-1-indanone as a key starting material for the synthesis of 2-arylidene-4,7-dimethyl indan-1-one derivatives (e.g., FXY-1, FCX-146), which have demonstrated potent allosteric inhibition of Akt kinase in oncology models [1][2]. The 4,7-substitution pattern is essential for binding to the allosteric pocket, and alternative substitution patterns (e.g., 5,6-dimethyl) have not produced comparable lead compounds.

Chemical Biology: Probing Steric Effects on Carbonyl Reactivity

Utilize the distinct steric environment of the 4,7-dimethyl-1-indanone carbonyl group, characterized by a 21-36 ppm downfield shift in 17O NMR [3], to investigate steric influences on reaction kinetics, regioselectivity, or binding interactions in model systems. This makes the compound a valuable tool for physical organic chemistry studies where steric parameters are critical.

Process Chemistry: Scalable Intermediate for Complex Molecule Synthesis

Leverage the commercial availability of 4,7-dimethyl-1-indanone at ≥98% purity and up to kilogram scale [4] as a reliable building block in multi-step syntheses. The compound's unique reactivity, as evidenced by ozonolysis studies [5], can be exploited in designed synthetic sequences where the 4,7-dimethyl substitution pattern directs specific transformations not achievable with other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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